![molecular formula C6H8N2O2 B2763030 Methyl 5-amino-1H-pyrrole-2-carboxylate CAS No. 869116-29-0](/img/structure/B2763030.png)
Methyl 5-amino-1H-pyrrole-2-carboxylate
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Overview
Description
“Methyl 5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “Methyl 5-amino-1H-pyrrole-2-carboxylate”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Another method involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1H-pyrrole-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=CC=C(N)N1C
. The InChI key for this compound is FOMMUHAHRMAFSW-UHFFFAOYSA-N
. Chemical Reactions Analysis
“Methyl 5-amino-1H-pyrrole-2-carboxylate” can undergo various chemical reactions. For instance, it can participate in the condensation of carboxylic acid moieties with substituted amines to form N-acyl derivatives of pyrrole . It can also undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-pyrrole-2-carboxylate” is a solid compound . It has a molecular weight of 140.14 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Natural Product Isolation and Characterization
Pyrrole-2-carboxaldehyde derivatives, including Py-2-C, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms . Researchers study these compounds to understand their origins, structural characteristics, and biological functions. Py-2-C skeletons are essential components in several natural products, making them valuable targets for isolation and characterization.
Diabetes Research and Biomarkers
Py-2-C is closely linked to diabetes research. The well-known diabetes molecular marker, pyrraline , is produced in vivo through sequential reactions involving the Py-2-C skeleton. These reactions occur when glucose reacts with amino acids. Researchers investigate Py-2-C derivatives to better understand their role in diabetes progression and early detection .
Organic Synthesis and Medicinal Chemistry
Methyl 5-amino-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis. Chemists utilize it to create more complex molecules, including pharmaceuticals. Its unique structure makes it valuable for designing novel drug candidates or modifying existing ones. Researchers explore its reactivity and potential applications in medicinal chemistry.
Antitumor and Anticancer Properties
Pyrrole subunits exhibit diverse applications in therapeutically active compounds. Some Py-2-C derivatives may possess antitumor properties. Investigating their effects on cancer cells and understanding their mechanisms of action could lead to the development of targeted therapies .
Flavor and Fragrance Industry
Certain Py-2-C derivatives contribute to the flavor and fragrance industry. For instance, benzhydryl 1H-pyrrole-2-carboxylate and other related compounds exhibit sweet and acid aromas. Researchers study their olfactory characteristics and potential applications in perfumes, food additives, and other scented products .
Material Science and Surface Modification
Researchers explore the use of Py-2-C derivatives in material science. Their unique chemical properties may allow for surface modification of materials, such as coatings, films, or sensors. Investigating their interactions with surfaces and substrates could lead to innovative applications in materials engineering .
Safety and Hazards
“Methyl 5-amino-1H-pyrrole-2-carboxylate” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3, which includes toxic hazardous materials or hazardous materials causing chronic effects . The compound is labeled with the GHS05 pictogram, indicating that it is corrosive .
Future Directions
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, which could potentially lead to a variety of biological activities .
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 14014 , which may influence its bioavailability.
Result of Action
Pyrrole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 5-amino-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMUHAHRMAFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1H-pyrrole-2-carboxylate |
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